molecular formula C6H4BrClN2O2 B065544 3-Bromo-6-chloro-2-methyl-5-nitropyridine CAS No. 186413-75-2

3-Bromo-6-chloro-2-methyl-5-nitropyridine

Cat. No. B065544
M. Wt: 251.46 g/mol
InChI Key: PVECCSKVOZZRPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines and their derivatives, including compounds similar to 3-Bromo-6-chloro-2-methyl-5-nitropyridine, often involves multistep chemical reactions that incorporate halogenation, nitration, and substitution processes. These methodologies aim to introduce various functional groups into the pyridine nucleus, enabling the targeted manipulation of the molecule's properties for specific applications. While direct synthesis information for 3-Bromo-6-chloro-2-methyl-5-nitropyridine is not readily available, related compounds have been synthesized through approaches such as Vilsmeier-Haack chlorination, nucleophilic aromatic substitution, and controlled nitration, offering insights into potential synthetic routes (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives is crucial in determining their chemical reactivity and physical properties. Structural analyses, including X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling, provide detailed insights into the arrangement of atoms within the molecule, the electronic distribution, and the presence of potential reactive sites. Such studies reveal the planar nature of the pyridine ring, the spatial orientation of substituents, and the impact of these factors on the molecule's overall chemical behavior. Computational studies using density functional theory (DFT) and other quantum chemical methods are particularly valuable in predicting the molecular properties of nitropyridines, guiding the synthesis and application of these compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 3-Bromo-6-chloro-2-methyl-5-nitropyridine is used in the preparation of azaphenoxazine derivatives, which are crucial in the study of heterocyclic compounds of nitrogen (Takahashi & Yoneda, 1958).

  • Azaindole Derivatives : It serves as a precursor in the synthesis of azaindole derivatives, which have potential applications in medicinal chemistry (Prokopov & Yakhontov, 1979).

  • Computational Studies : Computational calculations on similar compounds like 5-bromo-3-nitropyridine-2-carbonitrile have been implemented to understand molecular structure, energy, and biological prominence, indicating the potential for computational analysis of 3-Bromo-6-chloro-2-methyl-5-nitropyridine (Arulaabaranam et al., 2021).

  • Vibrational Properties and X-Ray Crystal Structure : Studies on compounds like 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide provide insights into the vibrational properties and crystal structures of similar nitropyridine compounds (Ban-Oganowska et al., 2001).

  • Intermolecular Interactions : Research on derivatives like 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide reveals the presence of attractive intermolecular interactions, which might be relevant for 3-Bromo-6-chloro-2-methyl-5-nitropyridine as well (Hanuza et al., 1997).

  • Structural and Vibrational Analysis : Investigations into the structure, vibrational wavenumbers, electronic properties, and molecular electrostatic potentials of similar nitropyridines provide a framework for understanding the properties of 3-Bromo-6-chloro-2-methyl-5-nitropyridine (Velraj, Soundharam & Sridevi, 2015).

properties

IUPAC Name

5-bromo-2-chloro-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVECCSKVOZZRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442508
Record name 3-Bromo-6-chloro-2-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-methyl-5-nitropyridine

CAS RN

186413-75-2
Record name 3-Bromo-6-chloro-2-methyl-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186413-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromo-6-chloro-2-methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-2-methyl-5-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Yang, X Chen, X Song, R Ortega, X Lin… - Journal of Medicinal …, 2022 - ACS Publications
… The desired compounds were synthesized from the commercially available 2-chloro-6-methyl-3-nitropyridine (11a, R 4 = H) or 3-bromo-6-chloro-2-methyl-5-nitropyridine (11b, R 4 = Br) …
Number of citations: 3 pubs.acs.org

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